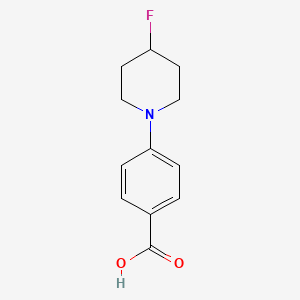

4-(4-Fluoropiperidin-1-yl)benzoic acid

Descripción general

Descripción

4-(4-Fluoropiperidin-1-yl)benzoic acid, also known as 4F-ADB, is a synthetic cannabinoid1. It’s derived from the indazole family and shares structural similarities with other synthetic cannabinoids, including AM-2201 and JWH-0181.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The exact molecular structure of 4-(4-Fluoropiperidin-1-yl)benzoic acid is not provided in the search results. However, it’s mentioned that the compound shares structural similarities with other synthetic cannabinoids1.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results.Aplicaciones Científicas De Investigación

Fluorescent Probes Development

The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase highlights a significant application of related compounds. These probes, designed to selectively and sensitively detect reactive oxygen species, can be applied in studying the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).

Molecular Probes for Nanoparticles

The synthesis of 4-substituted 1,8-naphthalimides, including compounds with structures similar to 4-(4-Fluoropiperidin-1-yl)benzoic acid, has been explored for creating sensitive molecular probes for ZnO nanoparticles. These probes exhibit unusual fluorescence features upon interaction with ZnO surfaces, demonstrating potential in nanoparticle research and applications (Bekere et al., 2013).

Liquid Crystalline Complexes

Research into hydrogen-bonded liquid crystalline complexes of benzoic acid compounds with 4,4′‐bipyridine, including fluorinated derivatives, showcases applications in the field of liquid crystal technology. These studies help understand the impact of fluorination on the phase behavior and thermal properties of liquid crystalline materials (Wei et al., 2007).

Gas Adsorption and Metal Organic Frameworks

The use of fluorinated benzoic acids in the synthesis of Metal Organic Frameworks (MOFs) for gas adsorption properties highlights another application. These MOFs, designed with specific ligands such as 4-(1H-tetrazole-5-yl)benzoic acid and its fluorinated versions, show significant N2, H2, and CO2 adsorption capacities, indicating potential in gas storage and separation technologies (Pachfule et al., 2011).

Analytical Methods for Environmental Tracers

The development and improvement of analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices reflect an application in environmental science. These methods enable the tracking of chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications, contributing to our understanding of fluid dynamics in various geological and industrial contexts (Kumar & Sharma, 2021).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.

Direcciones Futuras

The future directions for the research and application of this compound are not provided in the search results.

Propiedades

IUPAC Name |

4-(4-fluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJLEYBMOBJUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoropiperidin-1-yl)benzoic acid | |

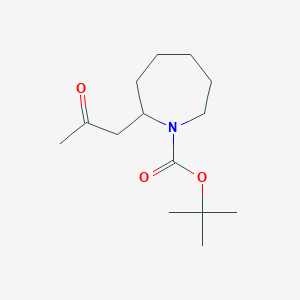

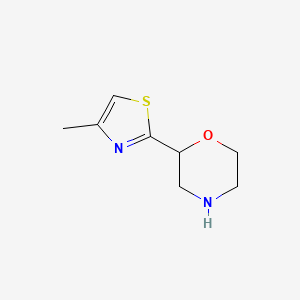

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)

![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)

![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)

![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)